2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid
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Overview
Description
2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with propyl bromide in the presence of a base such as potassium carbonate.
Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with benzoic acid: Finally, the aminomethylated pyrazole is coupled with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid .
- 2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid .
Uniqueness
2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group on the pyrazole ring can affect the compound’s lipophilicity and ability to interact with biological membranes .
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[[(1-propylpyrazol-4-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C15H19N3O2/c1-2-7-18-11-12(9-17-18)8-16-10-13-5-3-4-6-14(13)15(19)20/h3-6,9,11,16H,2,7-8,10H2,1H3,(H,19,20) |
InChI Key |
FCMOYUNIKZGONG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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